molecular formula C19H20N2O4 B6417374 {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate CAS No. 923731-30-0

{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate

Cat. No.: B6417374
CAS No.: 923731-30-0
M. Wt: 340.4 g/mol
InChI Key: NIXSRFLLCHDIHG-UHFFFAOYSA-N
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Description

{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate is a synthetic organic compound featuring a benzoate ester core substituted with an acetamido group at the 3-position and a carbamoyl-methyl group linked to a 2-methylbenzyl moiety. The compound’s reactivity and stability are likely influenced by its ester and carbamate functionalities, which are common in bioactive molecules .

Properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-acetamidobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-6-3-4-7-16(13)11-20-18(23)12-25-19(24)15-8-5-9-17(10-15)21-14(2)22/h3-10H,11-12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXSRFLLCHDIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Formation of 3-acetamidobenzoic acid: This can be achieved through the acetylation of 3-aminobenzoic acid.

    Preparation of {[(2-methylphenyl)methyl]carbamoyl}methyl chloride: This involves the reaction of 2-methylbenzylamine with phosgene to form the corresponding carbamoyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-acetamidobenzoic acid with {[(2-methylphenyl)methyl]carbamoyl}methyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate has shown excellent potential in various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Functional Group Analysis

The compound shares functional groups with several classes of chemicals:

  • Carbamates : The carbamoyl group is present in pesticides like triflusulfuron methyl ester and metsulfuron methyl ester (sulfonylurea herbicides), which rely on carbamate linkages for herbicidal activity .
  • Acetamides: The 3-acetamidobenzoate moiety resembles 2-Cyano-N-[(methylamino)carbonyl]acetamide, where the acetamide group contributes to hydrogen bonding and solubility .
  • Aromatic Esters: The benzoate ester core is structurally analogous to methyl 2-benzoylamino-3-oxobutanoate, a precursor in heterocyclic synthesis .

Physicochemical and Toxicological Properties

Compound Name Molecular Formula Key Functional Groups Applications/Notes
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate C₁₉H₂₀N₂O₄ Benzoate ester, carbamoyl, acetamide Hypothesized use in drug intermediates; limited toxicity data available.
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ Carbamate, phenol General industrial use; CAS 13683-89-1; no explicit toxicological hazards noted.
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, carbamoyl, acetamide Unstudied toxicology; potential reactivity due to cyano group.
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Sulfonylurea, triazine, ester Herbicide; inhibits acetolactate synthase in plants.
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Benzoylamino, keto-ester Synthetic intermediate for heterocycles (e.g., pyridones).

Biological Activity

{[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : [2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-acetamidobenzoate
  • Molecular Formula : C19H20N2O4
  • CAS Number : 923731-30-0

This structure features a carbamoyl group attached to a methyl group, which is further linked to a 3-acetamidobenzoic acid moiety. The unique combination of functional groups allows for diverse interactions with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, which could result in therapeutic effects against various conditions, including cancer and inflammatory diseases.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has been investigated for its potential to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies have shown that it can reduce cell viability in various cancer cell lines by activating apoptotic pathways.
  • Anti-inflammatory Effects : It may also exert anti-inflammatory effects by modulating pro-inflammatory cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory disorders.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

  • In Vitro Studies on Cancer Cells :
    • A study demonstrated that treatment with this compound led to a significant reduction in cell proliferation in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase-3, indicating the induction of apoptosis.
  • Anti-inflammatory Mechanisms :
    • Another study focused on its effects on human monocytes, where the compound reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
AnticancerInduces apoptosis in MCF-7 cells
Anti-inflammatoryReduces TNF-alpha and IL-6 secretion
Enzyme inhibitionPotential inhibition of specific enzymes

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {[(2-methylphenyl)methyl]carbamoyl}methyl 3-acetamidobenzoate, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via carbamate linkage formation using palladium on carbon (Pd/C) as a catalyst with triethylamine as a base, similar to methods for structurally related carbamates . Reaction optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and stoichiometric ratios of intermediates (e.g., 2-methylbenzylamine and methyl acrylate derivatives) to minimize side products .

Q. Which spectroscopic techniques are recommended for confirming the ester and carbamate functional groups in this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for identifying ester (–COO–) and carbamate (–NHCOO–) groups. For example, the ester carbonyl typically appears at ~165–175 ppm in ¹³C NMR, while carbamate NH protons resonate at δ 5.5–6.5 ppm in ¹H NMR . Infrared (IR) spectroscopy can corroborate these findings, with ester C=O stretches near 1720 cm⁻¹ and carbamate N–H stretches at ~3300 cm⁻¹ .

Q. How can preliminary biological activity screening be designed to assess this compound’s potential therapeutic applications?

  • Methodological Answer : Use in vitro assays such as enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays) and cytotoxicity screening against standard cell lines (e.g., HeLa or HEK293). Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine for cytotoxicity) are critical. Structural analogs in and suggest prioritizing targets related to inflammation or cancer pathways .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of structural analogs of this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with target proteins (e.g., cyclooxygenase-2 or PARP). Quantitative Structure-Activity Relationship (QSAR) models, trained on analogs from and , should incorporate descriptors like logP, polar surface area, and H-bond donors . Density Functional Theory (DFT) calculations can optimize substituent effects on electron distribution and binding affinity .

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines or assay conditions?

  • Methodological Answer : Contradictions may arise from cell line-specific metabolic profiles or assay interference (e.g., compound fluorescence). Validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3). Normalize data to cell doubling time and test metabolite stability via HPLC . highlights the importance of controlling for redox-active functional groups that may skew MTT assay results .

Q. What strategies optimize the pharmacokinetic profile of this compound, particularly regarding metabolic stability and bioavailability?

  • Methodological Answer : Modify substituents on the phenyl ring (e.g., halogenation or methoxy groups) to enhance metabolic stability, as seen in . Assess liver microsome stability (human/rat) and plasma protein binding (equilibrium dialysis). Lipophilicity adjustments via logD measurements (HPLC-derived log k values, as in ) can improve blood-brain barrier penetration .

Q. How does the compound’s stereochemistry influence its biological activity, and what chiral resolution methods are applicable?

  • Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA/IB) to separate enantiomers. Compare activity of isolated enantiomers in bioassays to determine stereospecific effects. Synthetic routes in (e.g., asymmetric catalysis) can guide the incorporation of chiral centers during synthesis .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting results in enzyme inhibition studies between recombinant proteins and cell-based assays?

  • Methodological Answer : Discrepancies may arise from off-target effects or cellular uptake limitations. Validate recombinant protein activity with positive controls (e.g., known inhibitors). Use cell-permeabilization agents (e.g., digitonin) to distinguish between target engagement and bioavailability issues. Cross-reference with proteomics data to identify potential interfering proteins .

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